molecular formula C19H25NO2S B2784906 Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate CAS No. 438197-25-2

Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B2784906
CAS RN: 438197-25-2
M. Wt: 331.47
InChI Key: RNSKOKWBRZTQSS-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate (IPAM-4-IBP-5-MTC) is an organic compound that belongs to the family of thiophenes. It has been studied for its potential applications in medicine and other areas of research.

Scientific Research Applications

Organic Synthesis and Building Blocks

IPAT is a pinacol boronic ester, which places it among highly valuable building blocks in organic synthesis . Unlike many protocols for functionalizing alkyl boronic esters, protodeboronation of IPAT remains relatively unexplored. However, recent advancements have shed light on its potential applications.

Catalytic Protodeboronation

Catalytic protodeboronation of IPAT has been investigated using a radical approach. This process allows for the removal of the boron moiety, transforming IPAT into a reactive intermediate. Notably, this method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .

Hydromethylation of Alkenes

By pairing catalytic protodeboronation with a Matteson–CH2– homologation, researchers have achieved hydromethylation of alkenes. This valuable reaction sequence has been applied to methoxy-protected ( )-D8-THC and cholesterol, demonstrating its versatility .

Total Synthesis of Natural Products

IPAT’s protodeboronation has found application in the formal total synthesis of specific natural products. For instance:

Limitations and Stability

Despite its promise, IPAT and other organoboron compounds face challenges related to air and moisture stability. Researchers continue to explore strategies to enhance stability and broaden the scope of boron chemistry .

properties

IUPAC Name

propan-2-yl 2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S/c1-11(2)10-14-6-8-15(9-7-14)16-13(5)23-18(20)17(16)19(21)22-12(3)4/h6-9,11-12H,10,20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSKOKWBRZTQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate

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